4'-Cyano-3-phenylpropiophenone
Overview
Description
4-Cyano-3-phenylpropiophenone (4-CNPP) is a synthetic organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Catalysis
- Palladium-Catalyzed Arylation : A study demonstrates the utility of 2-hydroxy-2-methylpropiophenone in a unique palladium-catalyzed multiple arylation process, leading to the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. This process involves successive C-C and C-H bond cleavages, showcasing the compound's role in facilitating complex organic transformations (Wakui et al., 2004).
Materials Science
- Polybenzoxazine Synthesis : Phloretic acid, derived from phenolic compounds, has been explored as a renewable alternative for introducing phenolic functionalities to molecules for benzoxazine monomer synthesis. This novel approach opens avenues for sustainable materials with applications ranging from coatings to advanced polymers (Trejo-Machin et al., 2017).
Environmental Science
- Sorption Behavior of Carbon Nanotubes (CNTs) : Research into the interaction between CNTs and various phenolic compounds highlights the importance of aromaticity and hydroxyl group substitution on sorption affinity. This study provides insights into the environmental behavior of CNTs and their potential impact on organic contaminant transport and fate (Lin & Xing, 2008).
Biochemistry
- Anti-inflammatory Properties of Phenolic Acids : Metabolites derived from the microbial metabolism of dietary polyphenols, such as dihydroxylated phenolic acids, have shown significant anti-inflammatory properties. These findings underscore the potential therapeutic benefits of dietary polyphenols and their metabolites in managing inflammation-related disorders (Monagas et al., 2009).
properties
IUPAC Name |
4-(3-phenylpropanoyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-12-14-6-9-15(10-7-14)16(18)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAGLWWQIMRLOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484805 | |
Record name | 4'-CYANO-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60695-02-5 | |
Record name | 4'-CYANO-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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